molecular formula C12H36Si6 B1580885 Dodecamethylcyclohexasilane CAS No. 4098-30-0

Dodecamethylcyclohexasilane

Cat. No. B1580885
CAS RN: 4098-30-0
M. Wt: 348.92 g/mol
InChI Key: RTCLHEHPUHREBC-UHFFFAOYSA-N
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Description

Dodecamethylcyclohexasilane (also known as DMCHS or DMC) is a cyclic silane compound containing 12 methyl groups. It is a colorless liquid with a boiling point of 121°C and a melting point of -45°C. DMCHS is used in a variety of scientific research applications, including synthesis, catalysis, and the study of biochemical and physiological effects. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions of DMCHS.

Scientific Research Applications

Ring Contraction and Derivatives Formation

Dodecamethylcyclohexasilane undergoes fascinating transformations under specific conditions. For instance, it can undergo ring contraction in the presence of aluminium chloride, leading to the formation of cyclopentasilane derivatives. These derivatives are pivotal for further chemical modifications and applications in synthesis and material science (Ishikawa & Kumada, 1969). This process demonstrates the compound's utility in generating more complex organosilicon structures.

Photolysis and Generation of Reactive Intermediates

Photolysis of this compound is another area of interest, where ultraviolet light exposure results in the formation of dimethylsilylene species. These reactive intermediates play a crucial role in further chemical reactions, including insertions into silicon-hydrogen bonds, showcasing the compound's role in facilitating the synthesis of various silanes and polysilanes (Ishikawa & Kumada, 1972).

Synthesis of Functional Oligosilanes

The reaction of this compound with metal chlorides offers a promising route to synthesize functional oligosilanes. This approach is significant for the development of materials with tailored properties, such as those used in electronics and photonics. The process highlights the compound's versatility in creating a variety of silicon-based materials with potential applications across multiple domains (Chernyavskii, Larkin, & Chernyavskaya, 2002).

Silicon Carbide Fiber Synthesis

A remarkable application of this compound is in the synthesis of continuous silicon carbide fibers. These fibers exhibit high tensile strength and are crucial for reinforcing materials used in aerospace and automotive industries. The process involves the heat treatment of the organosilicon polymer derived from this compound, demonstrating the compound's potential in advanced materials science (Yajima, Hayashi, & Omori, 1975).

Conformational Studies and Mesophase Formation

Additionally, this compound's physical properties, such as its phase behavior, are of interest. Studies on its Raman spectrum have revealed information about its conformational equilibrium and phase transitions, important for understanding the material's behavior under different conditions. Such knowledge is vital for the development of materials with specific optical and mechanical properties (Bukalov, Leites, Antipova, & Dement'ev, 1994).

properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylhexasilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H36Si6/c1-13(2)14(3,4)16(7,8)18(11,12)17(9,10)15(13,5)6/h1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCLHEHPUHREBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063297
Record name Dodecamethylcyclohexasilane
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Molecular Weight

348.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4098-30-0
Record name 1,1,2,2,3,3,4,4,5,5,6,6-Dodecamethylcyclohexasilane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexasilane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethyl-
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Record name Cyclohexasilane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethyl-
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Record name Dodecamethylcyclohexasilane
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Record name Dodecamethylcyclohexasilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dodecamethylcyclohexasilane
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Dodecamethylcyclohexasilane
Reactant of Route 3
Dodecamethylcyclohexasilane
Reactant of Route 4
Dodecamethylcyclohexasilane
Reactant of Route 5
Dodecamethylcyclohexasilane
Reactant of Route 6
Dodecamethylcyclohexasilane

Q & A

Q1: What is the molecular formula and weight of Dodecamethylcyclohexasilane?

A1: this compound has the molecular formula (SiMe2)6 and a molecular weight of 348.84 g/mol.

Q2: What does the crystal structure of this compound reveal?

A2: X-ray crystallography studies demonstrate that this compound adopts a strain-free chair conformation, analogous to cyclohexane. [, ]

Q3: How does the conformation of this compound change in solution?

A3: Despite its rigid chair structure in the solid state, NMR studies indicate a rapid conformational equilibration between axial and equatorial methyl groups in solution, resulting in a single peak even at low temperatures. []

Q4: What are the characteristic vibrational spectroscopic features of this compound?

A4: Infrared and Raman spectroscopy are valuable tools for characterizing this compound. Key vibrational bands include Si-C stretching, Si-Si stretching, and Si-C bending modes, all found below 800 cm-1. []

Q5: What is the significance of this compound in organosilicon chemistry?

A5: this compound is a valuable precursor for generating reactive silicon species, such as dimethylsilylene (SiMe2), through photolysis or chemical reactions. [, , , , , , , ]

Q6: How does photolysis of this compound generate dimethylsilylene?

A6: Upon UV irradiation, this compound undergoes photolysis, leading to the formation of dimethylsilylene, a reactive intermediate. The quantum yield of this process is influenced by factors such as solvent and the presence of quenchers. [, , , , ]

Q7: What are the key reactions of dimethylsilylene generated from this compound?

A7: Dimethylsilylene readily undergoes insertion reactions into Si-H bonds, forming larger silanes. It also reacts with alkenes, alkynes, and carbonyl compounds, affording a variety of organosilicon compounds. [, , , , ]

Q8: Can this compound participate in reactions without undergoing photolysis?

A8: Yes, this compound can engage in reactions where its Si-Si bonds are activated by catalysts like aluminum chloride or palladium complexes. This activation allows for ring-opening reactions and formations of new silicon-containing compounds. [, ]

Q9: Does this compound have any applications in materials science?

A9: this compound has been investigated as a precursor for the synthesis of silicon carbide (SiC) fibers and thin films via chemical vapor deposition techniques. [, , ]

Q10: How has computational chemistry been employed to study this compound?

A10: Density Functional Theory (DFT) calculations have provided insights into the conformational preferences of this compound, revealing the relative energies of chair, twist-boat, and boat conformers. These calculations have been instrumental in interpreting experimental data from spectroscopic techniques like Raman spectroscopy. [, ]

Q11: How does the presence of a single substituent on the cyclohexasilane ring affect its conformational preference?

A11: Computational studies have shown that introducing a single substituent, such as -OH or -NH2, leads to various low-energy conformers with axial and equatorial orientations of the substituent. This highlights the subtle interplay of electronic and steric factors in dictating conformational preferences. [, , ]

Q12: What is the role of time-dependent DFT calculations in understanding the UV absorption spectra of this compound and its derivatives?

A12: Time-dependent DFT (TD-DFT) calculations help to simulate UV absorption spectra and assign electronic transitions. For this compound and its derivatives, TD-DFT analysis has shown that multiple conformers contribute to the observed spectra, emphasizing the importance of considering conformational flexibility. [, ]

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